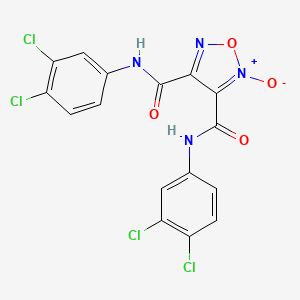
N,N'-bis(3,4-dichlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-ビス(3,4-ジクロロフェニル)-1,2,5-オキサジアゾール-3,4-ジカルボンアミド 2-オキシドは、そのユニークな構造的特徴と様々な分野における潜在的な用途で知られる合成有機化合物です。この化合物は、オキサジアゾール類に属し、オキサジアゾール類は、5員環中に酸素原子と窒素原子を2つ含む複素環式化合物です。ジクロロフェニル基とオキサジアゾール環の存在は、この化合物に独特の化学的性質を与えています。
2. 製法
合成経路と反応条件: N,N’-ビス(3,4-ジクロロフェニル)-1,2,5-オキサジアゾール-3,4-ジカルボンアミド 2-オキシドの合成は、一般的に、3,4-ジクロロアニリンを適切な試薬と反応させてオキサジアゾール環を形成することにより行われます。一般的な方法には、前駆体化合物を制御された条件下で環化させて、目的のオキサジアゾール誘導体を得ることがあります。反応条件には、オキサジアゾール環の形成を促進するために、触媒や特定の溶媒を使用することがよくあります。
工業生産方法: この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。このプロセスには、中間体の調製、環化、精製などの複数のステップが含まれる場合があります。クロマトグラフィーや再結晶などの高度な技術を使用して、目的の仕様を満たす最終製品を得ます。
3. 化学反応解析
反応の種類: N,N’-ビス(3,4-ジクロロフェニル)-1,2,5-オキサジアゾール-3,4-ジカルボンアミド 2-オキシドは、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。
還元: 還元反応は、化学的性質が変化した還元誘導体の形成につながる可能性があります。
置換: ジクロロフェニル基は、求核剤との置換反応を受け、置換誘導体の形成につながる可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用できます。
生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は、追加の酸素含有官能基を持つオキサジアゾール誘導体を生じる可能性があり、置換反応は、様々な置換フェニル誘導体を生成する可能性があります。
4. 科学研究への応用
N,N’-ビス(3,4-ジクロロフェニル)-1,2,5-オキサジアゾール-3,4-ジカルボンアミド 2-オキシドは、次のような多くの科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 特に新しい治療薬の設計において、薬物開発におけるその潜在的な用途について調査されています。
工業: そのユニークな化学的性質により、ポリマーやコーティングなどの高度な材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3,4-dichlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of a precursor compound under controlled conditions to yield the desired oxadiazole derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, cyclization, and purification. Advanced techniques like chromatography and recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: N,N’-bis(3,4-dichlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The dichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
N,N’-bis(3,4-dichlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
N,N’-ビス(3,4-ジクロロフェニル)-1,2,5-オキサジアゾール-3,4-ジカルボンアミド 2-オキシドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合することで作用し、生物学的プロセスの調節につながる可能性があります。例えば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん作用を示す可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる可能性があります。
類似化合物:
- N,N’-ビス(3,4-ジクロロフェニル)-1,2,5-オキサジアゾール-3,4-ジカルボンアミド
- N,N’-ビス(3,4-ジクロロフェニル)-1,2,5-オキサジアゾール-3,4-ジカルボンアミド 1-オキシド
比較: N,N’-ビス(3,4-ジクロロフェニル)-1,2,5-オキサジアゾール-3,4-ジカルボンアミド 2-オキシドは、2-オキシド官能基の存在によりユニークであり、この官能基は、独特の化学的および生物学的性質を付与しています。その類似体と比較して、この化合物は、異なる反応性と生物活性を示す可能性があり、特定の研究や工業的用途に貴重な化合物となっています。
類似化合物との比較
- N,N’-bis(3,4-dichlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide
- N,N’-bis(3,4-dichlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 1-oxide
Comparison: N,N’-bis(3,4-dichlorophenyl)-1,2,5-oxadiazole-3,4-dicarboxamide 2-oxide is unique due to the presence of the 2-oxide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activities, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C16H8Cl4N4O4 |
|---|---|
分子量 |
462.1 g/mol |
IUPAC名 |
3-N,4-N-bis(3,4-dichlorophenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide |
InChI |
InChI=1S/C16H8Cl4N4O4/c17-9-3-1-7(5-11(9)19)21-15(25)13-14(24(27)28-23-13)16(26)22-8-2-4-10(18)12(20)6-8/h1-6H,(H,21,25)(H,22,26) |
InChIキー |
UDWFFOJRMQWRMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)C2=NO[N+](=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1,1,1,3,3,3-hexafluoro-2-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]propan-2-yl}-2-phenylacetamide](/img/structure/B11486894.png)
![4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B11486898.png)
![8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B11486916.png)
![4-amino-8-(3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11486923.png)
![N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide](/img/structure/B11486926.png)
![7-chloro-2,3-diphenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B11486931.png)
![2-({[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinoline](/img/structure/B11486932.png)
![4-[5-(morpholin-4-ylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11486933.png)
![3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)-9-methyl-9H-carbazole](/img/structure/B11486941.png)
![5,6-Bis(2,6-dimethylmorpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11486946.png)
![2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-oxo-1-phenylpropyl)acetamide](/img/structure/B11486952.png)
![1-[3-(Butan-2-yl)-4-ethoxybenzenesulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B11486958.png)
![6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide](/img/structure/B11486962.png)
![Methyl 3-({3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B11486966.png)
